Isoheptyl methacrylate
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Overview
Description
Isoheptyl methacrylate is an organic compound belonging to the methacrylate family. It is an ester formed from methacrylic acid and isoheptyl alcohol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial applications such as coatings, adhesives, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoheptyl methacrylate can be synthesized through the esterification of methacrylic acid with isoheptyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and isoheptyl alcohol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isoheptyl methacrylate undergoes various chemical reactions, including:
Polymerization: This is the most significant reaction, where this compound forms polymers and copolymers. The polymerization can be initiated by free radicals, heat, or light.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methacrylic acid and isoheptyl alcohol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles due to the presence of the double bond in the methacrylate group.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used. The reaction is typically carried out at elevated temperatures or under UV light.
Hydrolysis: Acidic or basic conditions are required, with common catalysts being hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bond under mild conditions.
Major Products
Polymers and Copolymers: These are the primary products formed during polymerization.
Methacrylic Acid and Isoheptyl Alcohol: These are the products of hydrolysis.
Scientific Research Applications
Isoheptyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These materials are studied for their mechanical properties, thermal stability, and chemical resistance.
Biology: Polymers derived from this compound are used in the development of biomaterials, such as hydrogels and drug delivery systems.
Medicine: Research is ongoing into the use of this compound-based polymers in medical devices, such as contact lenses and dental materials.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism by which isoheptyl methacrylate exerts its effects is primarily through polymerization. The double bond in the methacrylate group undergoes a free radical polymerization process, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application.
Comparison with Similar Compounds
Isoheptyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a clear plastic used in various applications.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Similar to methyl methacrylate but with slightly different properties due to the ethyl group.
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties to the resulting polymers, such as increased flexibility and hydrophobicity.
Properties
CAS No. |
2168488-05-7 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
5-methylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-6-8-13-11(12)10(3)4/h9H,3,5-8H2,1-2,4H3 |
InChI Key |
PBBKPPMXXHOGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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